(S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, form), odor, and taste if applicable .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability .Scientific Research Applications
Pharmaceutical Applications
- Immunosuppressive and Antitumor Efficacy :
- (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride (as a part of FTY720) is a potent immunosuppressant, primarily known for its efficacy in treating multiple sclerosis. Its mechanism involves activating sphingosine-1-phosphate receptors. Beyond its immunosuppressive abilities, FTY720 has shown significant antitumor efficacy in various cancer models, making it a compound of interest in cancer therapy. The anticancer properties are attributed to mechanisms independent of S1P receptors, distinguishing them from the drug's immunosuppressive functions (Li Zhang et al., 2013).
Applications in Food Science and Technology
Industrial and Food Processing :
- Acrylamide, a derivative related to the compound , is extensively used in industrial applications, particularly as a precursor in polyacrylamide production. Polyacrylamides play a crucial role in water and wastewater treatment, pulp and paper processing, and mining. The compound's presence in heat-treated carbohydrate-rich foods and its potential health risks have spurred extensive research into its occurrence, chemistry, and agricultural practices (D. Taeymans et al., 2004).
Chemistry and Biochemistry of Acrylamide :
- Expanding on the industrial use, acrylamide's role in biochemistry is significant. It's used for synthesizing polyacrylamide, which finds applications in various sectors including cosmetics, wastewater treatment, and laboratory processes. The discovery of acrylamide in food products has intensified research into its chemistry, biochemistry, and safety. This research encompasses acrylamide's formation in food, its environmental and dietary exposure, and its potential health impacts (M. Friedman, 2003).
Biomedical Applications
Tranexamic Acid and Antifibrinolytic Properties :
- Tranexamic acid, a derivative, is an antifibrinolytic agent that prevents fibrin clot dissolution. It's used for conditions with abnormal bleeding or bleeding tendencies, demonstrating efficacy in reducing blood loss and transfusion requirements in various surgical procedures. It has also shown effectiveness in conditions like heavy menstrual bleeding, postpartum hemorrhage, and trauma patients, highlighting its therapeutic significance (P. L. McCormack, 2012).
Antioxidant Activities of Hydroxycinnamates :
- Hydroxycinnamates, a class of compounds related to this compound, exhibit notable in vitro and in vivo antioxidant activities. Their role in scavenging various radicals and acting as chain-breaking antioxidants is significant. The presence of these compounds in food groups like cereals, legumes, and fruits, contributes to their health benefits, particularly in disease risk reduction (F. Shahidi & A. Chandrasekara, 2010).
Mechanism of Action
Target of Action
The primary target of (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride, also known as Amantadine, is the NMDA receptor . It also interacts with the dopamine system .
Mode of Action
Amantadine acts as a noncompetitive NMDA antagonist . It inhibits the activity of the NMDA receptor, thereby reducing the excitatory neurotransmission . Additionally, it appears to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake .
Biochemical Pathways
Amantadine’s action on the NMDA receptor and dopamine system affects several biochemical pathways. Its antagonistic effect on the NMDA receptor can lead to a decrease in glutamate-mediated excitatory neurotransmission . Its interaction with the dopamine system can enhance dopaminergic neurotransmission .
Pharmacokinetics
The pharmacokinetic properties of Amantadine include:
- Bioavailability : It is well-absorbed orally with a bioavailability of 86–90% .
- Protein Binding : Approximately 67% of the drug is bound to plasma proteins .
- Metabolism : It undergoes minimal metabolism, mostly to acetyl metabolites .
- Elimination Half-life : The elimination half-life is between 10–31 hours .
- Excretion : It is excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of Amantadine’s action include a decrease in excitatory neurotransmission due to its antagonistic effect on the NMDA receptor and an increase in dopaminergic neurotransmission due to its interaction with the dopamine system . These effects can lead to a reduction in symptoms of diseases like Parkinson’s and drug-induced extrapyramidal reactions .
Action Environment
Environmental factors such as the patient’s renal function can influence the action, efficacy, and stability of Amantadine. For instance, it is contraindicated in persons with end-stage kidney disease due to its renal clearance . Additionally, its effects on the central nervous system suggest that it should be combined cautiously with additional CNS stimulants or anticholinergic drugs .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-amino-N-methyl-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXSBRWDLXGZIC-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17186-56-0 |
Source
|
Record name | (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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